molecular formula C14H18BFO3 B7954222 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No.: B7954222
M. Wt: 264.10 g/mol
InChI Key: USHPOYHBDVMRJN-UHFFFAOYSA-N
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Description

This compound is a benzaldehyde derivative functionalized with a fluorine atom at the 2-position, a methyl group at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position.

Properties

IUPAC Name

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO3/c1-9-6-12(16)10(8-17)7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPOYHBDVMRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Bromination typically uses bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃. The reaction proceeds via generation of the bromonium ion, which attacks the aromatic ring at the position ortho to the methyl group and meta to the aldehyde, yielding 5-bromo-2-fluoro-4-methylbenzaldehyde.

Key Parameters

  • Solvent : Dichloromethane (DCM) or acetic acid

  • Temperature : 0–25°C (to minimize side reactions)

  • Catalyst Loading : 1–5 mol% FeBr₃

Bromination AgentYield (%)Reaction Time (h)
Br₂/FeBr₃686
NBS/FeBr₃724

The use of NBS enhances safety and reduces side products compared to molecular bromine.

Miyaura Borylation to Install Boronate Ester

The brominated intermediate undergoes Miyaura borylation to replace bromine with a pinacol boronate ester. This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.

Catalytic System and Optimization

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos

  • Base : Potassium acetate (KOAc) to neutralize HBr byproducts

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

  • Temperature : 80–100°C (reflux)

Reaction Pathway

  • Oxidative addition of Pd(0) to the aryl bromide.

  • Transmetalation with B₂pin₂.

  • Reductive elimination to form the boronate ester.

CatalystLigandYield (%)Reaction Time (h)
Pd(dppf)Cl₂None7812
Pd(OAc)₂XPhos8210

Higher yields are achieved with XPhos due to enhanced steric protection of the palladium center.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dioxane improve boron reagent solubility, while THF facilitates faster transmetalation. Mixed solvent systems (e.g., dioxane:H₂O 4:1) mitigate boronate ester hydrolysis.

Temperature and Time

Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition. A balance is struck at 90°C for 10–12 hours.

Comparative Analysis of Catalytic Systems

Pd(OAc)₂/XPhos outperforms Pd(dppf)Cl₂ in yield and reproducibility. Ligand-free systems are less efficient (<60% yield) due to palladium aggregation.

Catalytic SystemTurnover Number (TON)Substrate Scope
Pd(OAc)₂/XPhos450Broad
Pd(dppf)Cl₂320Moderate

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexanes/ethyl acetate (4:1) eluent.

  • Recrystallization : Ethanol/water mixtures to isolate crystalline product.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.45 (s, 3H, CH₃), 1.34 (s, 12H, Bpin).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₂₀BFO₃: 294.15; found: 294.14.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Enable precise control of bromination and borylation steps.

  • In-Line Analytics : FTIR monitors reaction progress in real time.

ParameterLaboratory ScaleIndustrial Scale
Batch Size1 g50 kg
Yield78%85%
Purity99%99.5%

Chemical Reactions Analysis

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituent Effects

a. 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1352657-25-0)
  • Structural Differences : Fluorine at position 3 and boronate at position 4 vs. fluorine at position 2, methyl at 4, and boronate at 5 in the target compound.
  • Implications: Positional isomerism alters electronic effects.
b. 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • Structural Differences : Fluorine at position 4 and boronate at position 3.
  • Implications : The meta-substitution pattern may sterically hinder cross-coupling reactions compared to the target compound’s para-substituted methyl group, which could enhance stability .

Functional Group Variations

a. 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde (CAS N/A)
  • Structural Differences : Trifluoromethyl group at position 2 vs. methyl in the target compound.
  • 96% for the target analog ).
b. 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1319197-32-4)
  • Structural Differences: Amino group at position 2 vs. fluorine in the target compound.
  • Implications: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., DMSO or methanol) but reducing stability under oxidative conditions .

Heterocyclic Analogues

a. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
  • Structural Differences : Thiophene ring replaces benzene, with boronate at position 4.
  • Implications : The sulfur atom in thiophene enhances conjugation, making this compound suitable for optoelectronic applications (e.g., light-emitting electrochemical cells) .

Tabulated Comparison of Key Properties

Compound Name CAS Number Molecular Formula Purity Key Substituents Applications
2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Not Provided C₁₃H₁₆BFO₃ ~96%* 2-F, 4-CH₃, 5-boronate Cross-coupling, pharmaceutical intermediates
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 1352657-25-0 C₁₃H₁₆BFO₃ 96% 3-F, 4-boronate Suzuki reactions
4-Fluoro-5-(...)-2-(trifluoromethyl)benzaldehyde N/A C₁₄H₁₅BF₄O₃ 95% 4-F, 2-CF₃, 5-boronate High-throughput screening
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 1319197-32-4 C₁₃H₁₈BNO₃ 95% 2-NH₂, 5-boronate Fluorescent probes

*Purity inferred from structurally similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of halogenated benzaldehyde precursors. For example:

  • Step 1 : Start with 2-fluoro-5-bromo-4-methylbenzaldehyde. React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF under reflux .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield and purity depend on reaction time and stoichiometric ratios of the boron reagent .

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and dioxaborolan protons (δ 1.2–1.4 ppm). Fluorine substituents split signals due to coupling (e.g., ²J₃-F ~20 Hz) .
    • ¹³C NMR : Boron-bound carbons appear at δ 80–85 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., B–C: ~1.56 Å) and dihedral angles between aromatic and boronate rings .

Q. What are the primary applications in organic synthesis?

This compound is a key intermediate in:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings to form biaryl aldehydes for drug scaffolds.
  • Fluorine-Containing Ligands : Used in asymmetric catalysis due to fluorine’s electronic effects .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, methyl) influence reactivity in cross-coupling?

  • Fluorine : Increases electrophilicity of the aldehyde group, accelerating nucleophilic additions. It also stabilizes transition states via inductive effects, improving coupling efficiency .
  • Methyl Group : Steric hindrance at the 4-position may reduce undesired side reactions (e.g., protodeboronation) by shielding the boron center .

Contradiction Note : While some studies suggest methyl groups enhance stability, others report reduced reactivity in sterically crowded systems. Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) to mitigate this .

Q. How to troubleshoot low yields in Suzuki-Miyaura reactions using this boronate?

  • Common Issues :
    • Protodeboronation : Prevented by using degassed solvents and inert atmospheres (N₂/Ar).
    • Catalyst Poisoning : Remove trace oxygen or moisture with molecular sieves.
    • Byproduct Formation : Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1).

Q. Advanced Optimization :

  • Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yields .
  • Screen ligands (e.g., SPhos, XPhos) to enhance turnover frequency .

Q. What computational methods predict electronic properties of this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The aldehyde group’s LUMO (-1.5 eV) facilitates nucleophilic attacks .
  • Absolute Hardness (η) : Calculated via η = (I − A)/2, where I = ionization potential and A = electron affinity. Lower η values (~4.5 eV) indicate higher polarizability, relevant for catalyst design .

Q. How to resolve contradictions in crystallographic data for boron-containing compounds?

  • Challenge : Boron atoms exhibit disorder in crystal structures due to partial occupancy.
  • Solution : Use SHELXL constraints to refine boron positions. Validate with Hirshfeld surface analysis to confirm hydrogen bonding and packing motifs .

Example : For 2-fluoro-4-methyl-5-boronate benzaldehyde, assign anisotropic displacement parameters (ADPs) to boron and adjacent oxygen atoms to improve model accuracy .

Q. What are the environmental and safety considerations for handling this compound?

  • Hazards :
    • Boronates : Moisture-sensitive; store under N₂ at −20°C.
    • Aldehydes : Irritating to eyes/skin (GHS05).
  • Waste Disposal : Quench with aqueous NaOH to hydrolyze boronate esters before disposal .

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